molecular formula C15H17N5S B2945790 3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine CAS No. 378786-21-1

3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine

Número de catálogo: B2945790
Número CAS: 378786-21-1
Peso molecular: 299.4
Clave InChI: FWOQDJGAVAIEOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a fused cycloheptathienopyrimidine core linked to a pyrazol-5-amine moiety. This structure combines a seven-membered cycloheptane ring fused with a thieno[2,3-d]pyrimidine system, which is further substituted with a methylated pyrazole group.

Propiedades

IUPAC Name

5-methyl-2-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-9-7-12(16)20(19-9)14-13-10-5-3-2-4-6-11(10)21-15(13)18-8-17-14/h7-8H,2-6,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOQDJGAVAIEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C3C4=C(CCCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine is a novel pyrazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications in various medical fields, including oncology, anti-inflammatory treatments, and antimicrobial therapies.

Molecular Characteristics

  • Chemical Formula : C16H16N6S
  • Molecular Weight : 324.40344 g/mol
  • CAS Number : 1135691-73-4

Structural Representation

The compound features a complex structure comprising a pyrazole ring fused with a thieno[2,3-d]pyrimidine moiety, contributing to its unique biological properties.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. A study highlighted the synthesis of thienopyrazole compounds that demonstrated potent inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds similar to 3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine were shown to inhibit aurora kinase activity, which is crucial for cell division and proliferation in cancer cells .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through its ability to inhibit specific enzymes involved in inflammatory pathways. Thieno[2,3-d]pyrimidine derivatives have been reported to selectively inhibit phosphodiesterase 7 (PDE7), which plays a role in various inflammatory diseases . This inhibition can lead to reduced levels of pro-inflammatory cytokines, thereby alleviating inflammation.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Compounds similar to 3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine have shown effectiveness against a range of bacterial and fungal strains. In vitro studies demonstrated that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antimicrobial agents .

Antioxidant Activity

Recent studies have indicated that thienopyrazole compounds can act as antioxidants. They have been shown to protect erythrocytes from oxidative damage caused by toxic substances like 4-nonylphenol. The protective effects were assessed by evaluating alterations in erythrocyte morphology as indicators of oxidative stress . The results suggested that these compounds could mitigate cellular damage through their antioxidant properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of aurora kinase; apoptosis induction
Anti-inflammatoryPDE7 inhibition; reduction of pro-inflammatory cytokines
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntioxidantProtection against oxidative stress in erythrocytes

Notable Research Findings

  • Aurora Kinase Inhibition : A study demonstrated that thienopyrazole derivatives could serve as potent inhibitors of aurora kinases, leading to reduced tumor growth in xenograft models.
  • Erythrocyte Protection : In experiments involving Nile fish (Clarias gariepinus), the administration of thienopyrazole derivatives significantly reduced the percentage of altered erythrocytes compared to control groups exposed to toxic agents .
  • Antimicrobial Efficacy : A series of synthesized pyrazole derivatives exhibited varying degrees of antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis highlights key structural, synthetic, and functional differences between the target compound and related heterocyclic amines (Table 1).

Table 1: Comparative Analysis of Heterocyclic Amines

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Formula Molecular Weight Key Features
Target Compound Cycloheptathieno[2,3-d]pyrimidine 3-methyl-1H-pyrazol-5-amine Not Provided Not Provided Seven-membered cycloheptane ring; fused thienopyrimidine; pyrazole amine
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidine; phenyl C₁₇H₁₁N₇S 365.42 g/mol Dual heterocyclic fusion; 82% synthetic yield; potential kinase inhibitor
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Pyrazole 4-chlorophenyl; methyl C₁₀H₁₀ClN₃ 207.66 g/mol Simple pyrazole amine; chlorophenyl enhances lipophilicity
(3M)-N,N-diethyl-4-(pyridin-4-yl)-3-(1H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-amine Cyclohepta[b]pyridine Tetrazol-5-yl; pyridin-4-yl; diethylamine C₂₀H₂₅N₇ 363.46 g/mol Tetrazole group for H-bonding; pyridine enhances solubility
4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1,2,5-oxadiazol-3-amine Triazoloazepine Oxadiazol-3-amine C₉H₁₂N₆O 220.23 g/mol Smaller molecular size; oxadiazole for metabolic stability

Structural and Functional Divergence

Core Heterocycle Variations: The target compound’s cycloheptathienopyrimidine core distinguishes it from the thieno[3,2-d]pyrimidine in , which lacks the seven-membered ring. This structural difference may influence conformational flexibility and target binding kinetics. Compared to the cyclohepta[b]pyridine in , the target’s sulfur-containing thieno-pyrimidine system could enhance π-stacking interactions but reduce solubility .

Substituent Effects: The 3-methyl-pyrazol-5-amine group in the target contrasts with the tetrazol-5-yl substituent in , which is known for strong hydrogen-bonding capacity. This suggests divergent pharmacodynamic profiles . The 4-chlorophenyl group in introduces lipophilicity, whereas the target’s fused heterocyclic system may prioritize target specificity over membrane permeability .

Synthetic Complexity :

  • The 82% yield reported for highlights efficient cyclization strategies, whereas the target’s synthesis (inferred from analogous methods) may require additional steps due to its larger cycloheptane ring .

Implications for Drug Design

  • Bioavailability : The target’s larger molecular framework (compared to and ) may limit oral bioavailability but improve target engagement through extended hydrophobic interactions.
  • Selectivity : The absence of a tetrazole or oxadiazole group (as in and ) could reduce off-target interactions but may necessitate functional group optimization for potency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.